Superior T-Type Over L-Type Selectivity Versus Mibefradil
Moniro-1 exhibits markedly improved T-type versus L-type selectivity compared to the widely used reference compound mibefradil. In whole-cell patch clamp assays on recombinant human channels, Moniro-1 inhibited Cav1.2 and Cav1.3 L-type channels with IC50 values >100 μM [1], yielding a selectivity ratio of >30-fold relative to its most potent T-type target (Cav3.2, IC50 1.7 μM). In contrast, mibefradil displays only ~7- to 13-fold selectivity, with reported T-type IC50 values of 2.7 μM and L-type IC50 of 18.6 μM .
| Evidence Dimension | Selectivity ratio (L-type IC50 / T-type IC50) |
|---|---|
| Target Compound Data | >30-fold (IC50 >100 μM for Cav1.2/1.3 vs. 1.7 μM for Cav3.2) |
| Comparator Or Baseline | Mibefradil: 6.9-fold (18.6 μM L-type / 2.7 μM T-type) |
| Quantified Difference | Moniro-1 demonstrates >4.3× greater selectivity ratio |
| Conditions | Whole-cell patch clamp electrophysiology on recombinant human Cav1.2, Cav1.3, Cav3.2 channels |
Why This Matters
Higher T-type selectivity reduces off-target cardiovascular L-type channel engagement, which is critical for minimizing hypotensive side effects in pain and epilepsy research models.
- [1] McArthur JR, Motin L, Gleeson EC, Spiller S, Lewis RJ, Duggan PJ, Tuck KL, Adams DJ. Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1. Br J Pharmacol. 2018 Jun;175(12):2284-2295. doi: 10.1111/bph.13910. View Source
